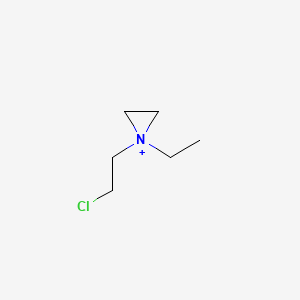

Aziridinium, 1-(2-chloroethyl)-1-ethyl-

CAS No.: 63918-54-7

Cat. No.: VC18454312

Molecular Formula: C6H13ClN+

Molecular Weight: 134.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63918-54-7 |

|---|---|

| Molecular Formula | C6H13ClN+ |

| Molecular Weight | 134.63 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-1-ethylaziridin-1-ium |

| Standard InChI | InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |

| Standard InChI Key | DSRFMKWOQKHUAB-UHFFFAOYSA-N |

| Canonical SMILES | CC[N+]1(CC1)CCCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₆H₁₃ClN, indicates a positively charged aziridinium core with ethyl and 2-chloroethyl substituents. Key structural descriptors include:

-

Molecular Weight: 134.63 g/mol (calculated from C₆H₁₃ClN)

The aziridinium ring’s strain (bond angles ~60°) enhances its electrophilicity, facilitating nucleophilic attack at the α-carbon positions .

Predicted Physicochemical Properties

PubChemLite’s collision cross-section (CCS) predictions for adducts reveal insights into its gas-phase behavior :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 135.08093 | 122.2 |

| [M+Na]+ | 157.06287 | 138.0 |

| [M+NH4]+ | 152.10747 | 134.6 |

These values suggest moderate polarity, consistent with its mixed alkyl/chloroalkyl substituents.

Reactivity and Alkylation Mechanisms

Aziridinium Ion Dynamics

The compound’s reactivity parallels bicyclic aziridinium intermediates observed in 3-chloropiperidine systems . Key steps include:

-

Ring Opening: Nucleophiles (e.g., water, DNA bases) attack the aziridinium’s electrophilic carbons, leading to alkylation.

-

Steric Effects: Geminal methyl groups (absent here) accelerate ring closure via the Thorpe-Ingold effect . The ethyl and chloroethyl substituents may moderate reactivity by steric hindrance.

Kinetic Considerations

NMR studies of similar aziridinium ions reveal half-lives ranging from minutes to hours in aqueous media . The 2-chloroethyl group’s electron-withdrawing nature likely stabilizes the aziridinium ion, slowing hydrolysis compared to non-chlorinated analogs.

Physical and Chemical Properties

Experimental Data

Limited experimental data exist, but related compounds provide proxies:

-

Boiling Point: N-(2-chloroethyl)aziridine (neutral analog) boils at 130.2°C .

-

Stability: Aziridinium salts are hygroscopic and prone to polymerization under heat .

Spectroscopic Signatures

-

IR: Expected N–H stretches (3300–3500 cm⁻¹) and C–Cl vibrations (550–750 cm⁻¹) .

-

Mass Spectrometry: Dominant fragments at m/z 135 ([M+H]+) and 157 ([M+Na]+) .

Challenges and Future Directions

Knowledge Gaps

-

No direct kinetic or crystallographic data exists for this compound .

-

Toxicity and stability profiles remain uncharacterized.

Research Priorities

-

Synthesis Optimization: Develop scalable methods with characterization via XRD and NMR.

-

Reactivity Mapping: Quantify alkylation rates with nucleophiles (e.g., guanine).

-

Polymer Applications: Explore ion-exchange capacity of aziridinium-based polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume